

Purification of 5-Carboxyrhodamine 110 labeled proteins via chromatography

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Compound of Interest

5-Carboxyrhodamine 110 NHS

Ester

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Purifying 5-Carboxyrhodamine 110 Labeled Proteins: An Application Guide Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. 5-Carboxyrhodamine 110 (5-CR110), a bright, photostable green-fluorescent dye, is an excellent choice for creating fluorescently tagged proteins for use in fluorescence microscopy, flow cytometry, and high-throughput screening assays. A critical step following the labeling reaction is the removal of unconjugated "free" dye, which can otherwise lead to high background signals and inaccurate experimental results. This application note provides detailed protocols for the purification of 5-CR110 labeled proteins using common chromatography techniques: size-exclusion, ion-exchange, and affinity chromatography.

5-CR110 succinimidyl ester (SE) is an amine-reactive dye that readily conjugates to primary amines, such as the N-terminus and the side chain of lysine residues, on the protein surface.[1] [2][3] The choice of purification method depends on the specific properties of the target protein, the required level of purity, and the scale of the preparation.

Data Summary

The following tables summarize typical quantitative data expected from the purification of a 5-CR110 labeled protein.



Table 1: Protein Labeling Reaction Parameters

Parameter	Value	
Protein Concentration	1-5 mg/mL	
5-CR110, SE Concentration	10-20 fold molar excess over protein	
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5	
Reaction Time	1-2 hours at Room Temperature	
Quenching Reagent	1 M Tris-HCl, pH 8.0	

Table 2: Comparison of Chromatographic Purification Methods

Parameter	Size-Exclusion Chromatography (SEC)	lon-Exchange Chromatography (IEX)	Affinity Chromatography (AC)
Principle	Separation by size	Separation by charge	Separation by specific binding
Typical Protein Recovery	> 90%	80-95%	70-90%
Free Dye Removal Efficiency	> 99%	> 99%	> 99%
Purity of Labeled Protein	High	Very High	Highest
Sample Volume	0.1 - 5 mL	1 - 100 mL	0.1 - 10 mL
Time per Sample	30-60 minutes	1-3 hours	1-2 hours
Advantages	Mild conditions, preserves protein structure	High capacity, high resolution	High specificity
Disadvantages	Dilution of sample	Requires protein to be charged	Requires specific tag or antibody



Experimental Protocols

Protocol 1: Labeling of Proteins with 5-Carboxyrhodamine 110, SE

This protocol describes the general procedure for labeling a protein with 5-CR110, SE.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- 5-Carboxyrhodamine 110, succinimidyl ester (5-CR110, SE)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[1]
- 0.1 M Sodium Bicarbonate buffer, pH 8.3
- 1 M Tris-HCl, pH 8.0
- Microcentrifuge tubes

Procedure:

- Prepare the protein solution at a concentration of 1-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. Buffers containing primary amines like Tris or glycine must be avoided.[1]
- Immediately before use, dissolve the 5-CR110, SE in DMF or DMSO to a concentration of 10 mg/mL.
- Add the dissolved 5-CR110, SE to the protein solution at a 10-20 fold molar excess.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
- To quench the reaction, add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
- The reaction mixture is now ready for purification.



Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size. The larger labeled protein will elute before the smaller, unconjugated dye.[4]

Materials:

- SEC column (e.g., Sephadex G-25, Bio-Gel P-30)
- Chromatography system (e.g., FPLC or gravity flow)
- Elution buffer (e.g., PBS, pH 7.4)
- Fraction collector

Procedure:

- Equilibrate the SEC column with at least 2-3 column volumes of elution buffer.
- Load the quenched labeling reaction mixture onto the column.
- Begin elution with the elution buffer at a flow rate appropriate for the column.
- Collect fractions and monitor the absorbance at 280 nm (for protein) and 502 nm (for 5-CR110).[2][3]
- The first peak to elute contains the labeled protein. The second, slower-migrating peak corresponds to the free dye.
- Pool the fractions containing the purified labeled protein.
- Determine the protein concentration and degree of labeling.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)



IEX separates proteins based on their net charge.[5][6] The charge of the 5-CR110 dye will alter the overall charge of the protein, allowing for separation of labeled from unlabeled protein and free dye.

Materials:

- Anion or cation exchange column, depending on the pI of the protein and the buffer pH.
- Chromatography system
- Binding buffer (low salt concentration)
- Elution buffer (high salt concentration, e.g., binding buffer + 1 M NaCl)
- Fraction collector

Procedure:

- Equilibrate the IEX column with binding buffer.
- Load the quenched labeling reaction mixture (ensure the sample is in a low salt buffer) onto the column.
- Wash the column with several volumes of binding buffer to remove unbound material, including the free dye which may not bind to the resin.
- Elute the bound, labeled protein using a linear salt gradient or a step elution with the elution buffer.
- Collect fractions and monitor the absorbance at 280 nm and 502 nm.
- Pool the fractions containing the purified labeled protein.
- Desalt the pooled fractions if necessary and determine the protein concentration and degree of labeling.

Protocol 4: Purification by Affinity Chromatography (AC)



AC is a highly specific method that can be used if the protein has a known affinity tag (e.g., Histag, GST-tag) or if an antibody against the protein is available.[7][8]

Materials:

- Affinity column (e.g., Ni-NTA for His-tagged proteins)
- Chromatography system
- Binding/Wash buffer
- Elution buffer (containing a competitive ligand, e.g., imidazole for His-tagged proteins)
- Fraction collector

Procedure:

- Equilibrate the affinity column with binding buffer.
- Load the quenched labeling reaction mixture onto the column.
- Wash the column extensively with wash buffer to remove non-specifically bound proteins and free dye.
- Elute the labeled protein with the elution buffer.
- Collect fractions and monitor the absorbance at 280 nm and 502 nm.
- Pool the fractions containing the purified labeled protein.
- Remove the eluting agent (e.g., by dialysis or SEC) and determine the protein concentration and degree of labeling.

Protocol 5: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.[9]

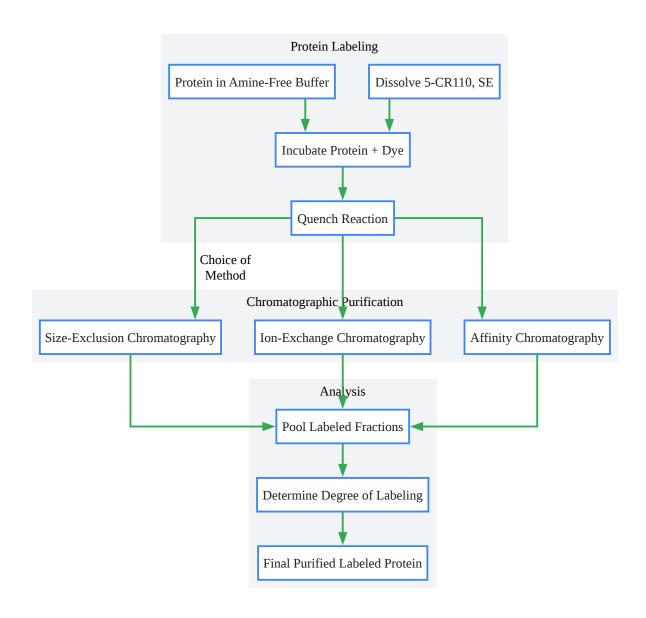
Procedure:



- Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 502 nm (A502).
- Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (A502 x CF)] / ε protein
 - Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.2 for rhodamine dyes) and ε protein is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula: DOL = A502 / (ε_dye x Protein Concentration (M))
 - Where ε dye is the molar extinction coefficient of 5-CR110 at 502 nm (~75,000 cm⁻¹M⁻¹).

Visualizations

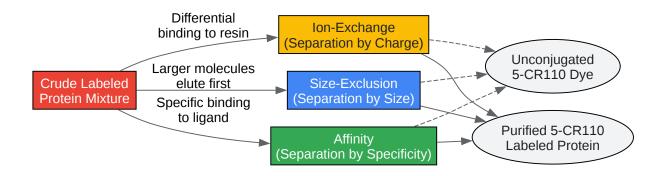




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Caption: Experimental workflow for labeling and purifying 5-CR110 proteins.





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